5-Bromo-4-cyclopropylpyrimidine
Overview
Description
5-Bromo-4-cyclopropylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a bromine atom at the 5th position and a cyclopropyl group at the 4th position on the pyrimidine ring. This compound is a white crystalline solid and is used in various fields such as medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Bromo-4-cyclopropylpyrimidine involves the reaction of 5-bromopyrimidine with cyclopropylmagnesium bromide in a solvent mixture of diethyl ether and tetrahydrofuran (THF) at 0°C. The reaction proceeds through a Grignard reaction mechanism, where the cyclopropyl group is introduced to the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that maintain the required temperature and solvent conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
5-Bromo-4-cyclopropylpyrimidine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor modulators.
Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: In the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropylpyrimidine: Lacks the bromine atom at the 5th position.
5-Bromo-2-cyclopropylpyrimidine: Has the bromine atom at the 5th position but a different substitution pattern on the pyrimidine ring.
Uniqueness
5-Bromo-4-cyclopropylpyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer specific chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
5-bromo-4-cyclopropylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHZEZBUHSHXIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705636 | |
Record name | 5-Bromo-4-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1346697-39-9 | |
Record name | 5-Bromo-4-cyclopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-4-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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